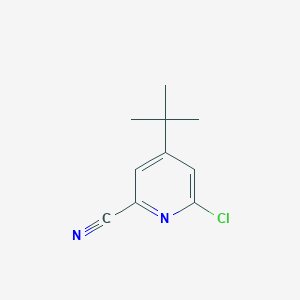
4-tert-Butyl-6-chloropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-6-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C10H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group at the 4th position, a chlorine atom at the 6th position, and a nitrile group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-chloropyridine-2-carbonitrile typically involves the chlorination of 4-tert-butylpyridine followed by the introduction of the nitrile group. One common method is the reaction of 4-tert-butylpyridine with thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position. This is followed by the reaction with a suitable nitrile source, such as cyanogen bromide (BrCN), to introduce the nitrile group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-6-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include 4-tert-butyl-6-aminopyridine-2-carbonitrile or 4-tert-butyl-6-thiopyridine-2-carbonitrile.
Oxidation: Products include 4-tert-butyl-6-chloropyridine-2-carboxylic acid.
Reduction: Products include 4-tert-butyl-6-chloropyridine-2-amine.
Applications De Recherche Scientifique
4-tert-Butyl-6-chloropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-6-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows it to form strong interactions with target proteins, while the tert-butyl group provides steric hindrance, influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butyl-2-chloropyridine
- 6-Chloropyridine-2-carbonitrile
- 2-Chloro-4-tert-butylpyridine
Uniqueness
4-tert-Butyl-6-chloropyridine-2-carbonitrile is unique due to the specific arrangement of functional groups on the pyridine ring. The combination of the tert-butyl group, chlorine atom, and nitrile group imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H11ClN2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
4-tert-butyl-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)7-4-8(6-12)13-9(11)5-7/h4-5H,1-3H3 |
Clé InChI |
LDQJQYHYHRUGSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC(=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


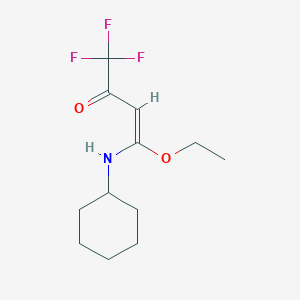
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)

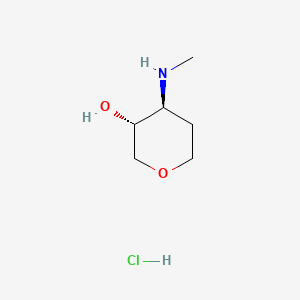
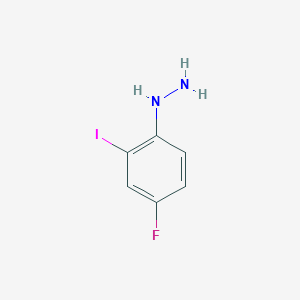
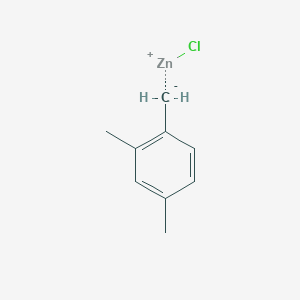
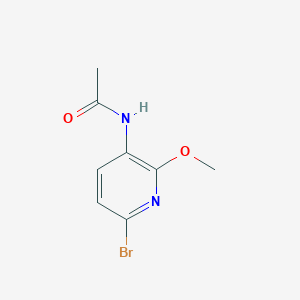
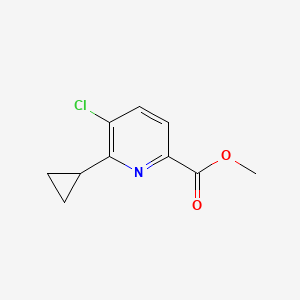
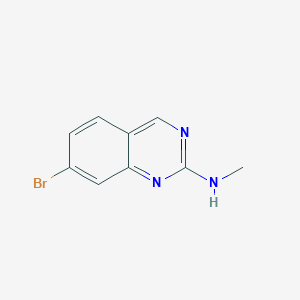
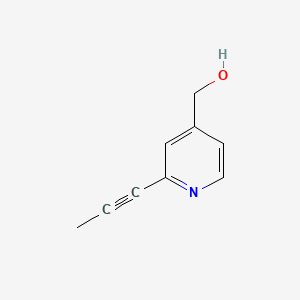
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
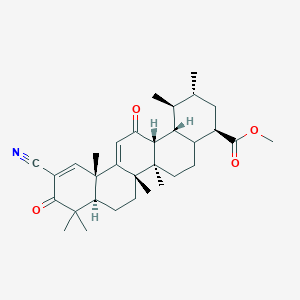
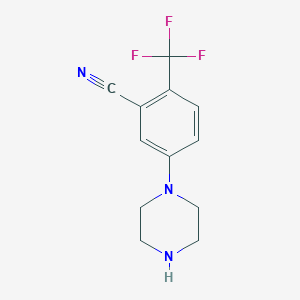
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
